N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine
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Overview
Description
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of fluorine and isopropyl groups, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine typically involves the reaction of appropriate pyrazole derivatives with fluorinated reagents. One common method involves the use of hydrazine-coupled pyrazoles, which are synthesized through the reaction of hydrazines with 1,3-dicarbonyl compounds . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and may require catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine
- N4-[1-(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-quinolinedicarboxamide
Uniqueness
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and isopropyl groups can enhance its stability, lipophilicity, and binding affinity towards molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H19ClFN5 |
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Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-8(2)18-11(5-6-15-18)14-7-10-9(3)16-17(4)12(10)13;/h5-6,8,14H,7H2,1-4H3;1H |
InChI Key |
MQBXSWLHPYLQKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNC2=CC=NN2C(C)C)F)C.Cl |
Origin of Product |
United States |
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